XL019

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

XL019 JAK2 inhibitor mechanism of action

Mechanism of Action and Selectivity

XL019 is an orally available small molecule that acts as a selective inhibitor of the cytoplasmic tyrosine kinase JAK2 (Janus kinase 2) [1] [2]. It potently inhibits JAK2-driven signaling by binding to the kinase.

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against key kinases, demonstrating high selectivity for JAK2:

| Kinase | Reported IC₅₀ (nM) | Selectivity vs. JAK2 |

|---|---|---|

| JAK2 | 2.2 - 2.3 nM [3] [4] | - |

| JAK1 | ≥134 nM [3] [4] | >50-fold |

| JAK3 | 214.2 nM [4] | >90-fold |

| TYK2 | ≥134 nM [3] | >50-fold |

This selectivity was consistent across a panel of over 100 other serine/threonine and tyrosine kinases [3]. This compound inhibits signaling by blocking the JAK-STAT pathway: it prevents JAK2 from phosphorylating STAT proteins (Signal Transducer and Activator of Transcription), which are transcription factors that promote the expression of genes involved in cell growth, survival, and proliferation [1] [2]. The compound is equally effective against both the wild-type JAK2 and the mutated, constitutively active JAK2V617F form common in myeloproliferative neoplasms [3].

Key Experimental Data and Protocols

This compound has been utilized in various preclinical studies to investigate its effects on cancer cells and other biological processes.

Cellular Efficacy and Animal Models

| Study Model | Experimental Findings | Reported IC₅₀ / Effective Dose |

|---|---|---|

| HEL.92.1.7 Xenograft (Mice) | Dose-dependent inhibition of tumor growth [4]. | 100, 200, 300 mg/kg (oral, twice daily) [4]. |

| HCT-116 Cells (Human Colorectal Cancer) | Anti-proliferative activity [4]. | 7.34 µM (72-hr MTT assay) [4]. |

| KBV20C Cells (Drug-Resistant Oral Cancer) | Sensitized cells to vincristine-induced apoptosis via P-glycoprotein inhibition [5] [6]. | Effective at micromolar ranges [5] [6]. |

| Mouse Bone Marrow-Derived Macrophages (BMMs) | Inhibited RANKL-induced osteoclast differentiation [7]. | 600 nM (maximum non-cytotoxic concentration) [7]. |

Detailed Experimental Protocol: Inhibiting Osteoclast Differentiation

A 2023 study detailed the use of this compound to investigate its effect on osteoclast formation [7].

1. Cell Culture and Preparation

- Isolate bone marrow-derived macrophages (BMMs) from mouse bone marrow.

- Culture cells in α-MEM medium supplemented with 10% FBS, penicillin-streptomycin, and 30 ng/mL of M-CSF for 3 days to generate osteoclast precursors.

2. Osteoclast Differentiation and Treatment

- Seed the precursor cells into culture plates.

- Stimulate differentiation by adding 50 ng/mL of RANKL to the medium (containing M-CSF).

- Treat with this compound: Simultaneously add this compound at various concentrations (e.g., 200 nM, 400 nM, 600 nM) to the culture medium. Include a control group with vehicle (DMSO) only.

- Continue the culture for 5-7 days, refreshing the medium and compounds every 2 days.

3. Staining and Analysis (Tartrate-Resistant Acid Phosphatase - TRAP)

- After differentiation, wash the cells and fix them with 4% paraformaldehyde.

- Stain the fixed cells using a TRAP staining kit according to the manufacturer's instructions.

- Identify mature osteoclasts as large, multinucleated (≥3 nuclei), TRAP-positive cells.

- Quantify the osteoclasts by counting the number of TRAP-positive multinucleated cells under a light microscope.

Clinical Development and Toxicity

This compound advanced to a Phase I clinical trial (NCT00595829) for patients with myelofibrosis [3] [8].

| Clinical Trial Aspect | Summary of Findings |

|---|---|

| Dosing | Tested from 25 mg to 300 mg on daily or intermittent schedules [3]. |

| Efficacy | IWG-defined responses in 3/30 (10%) patients; reductions in splenomegaly and constitutional symptoms [3] [9]. |

| Primary Toxicity | Dose-limiting neurotoxicity (central and peripheral neuropathy) observed across dose levels [3]. |

| Outcome | Clinical development was terminated due to the unacceptable neurotoxicity profile [3]. |

Research Applications and Potential

Despite its clinical termination, this compound remains a valuable tool in basic research.

- Mechanistic Studies: Its high selectivity makes it ideal for dissecting the specific role of JAK2 in various signaling pathways and disease models [7].

- Exploring Drug Resistance: Research shows this compound can inhibit P-glycoprotein (P-gp), a protein that pumps chemotherapeutics out of cancer cells. This suggests its potential use in overcoming multidrug resistance, independent of its JAK2 inhibition [5] [6].

- Repurposing Potential: The compound may be investigated in other JAK2-mediated pathologies, though its neurotoxicity is a major constraint for therapeutic development.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Exelixis Files IND Application for this compound, a Novel Anticancer ... [ir.exelixis.com]

- 3. Phase I evaluation of this compound, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | JAK2 Inhibitor [medchemexpress.com]

- 5. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases ... [pubmed.ncbi.nlm.nih.gov]

- 6. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases ... [ar.iiarjournals.org]

- 7. This compound, a novel JAK inhibitor, suppressed osteoclasts ... [sciencedirect.com]

- 8. A Phase I Dose-Escalation Study of The Safety, ... [dana-farber.org]

- 9. A PHASE I STUDY OF this compound, A SELECTIVE JAK2 ... [mpnresearchfoundation.org]

Molecular and Pharmacological Profile

XL019 is characterized by its high selectivity for JAK2. The table below summarizes its key molecular and in vivo pharmacological data.

| Property | Details |

|---|---|

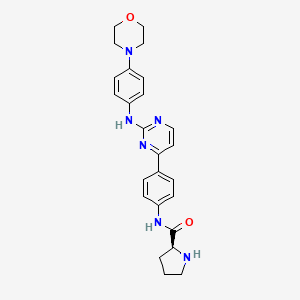

| Molecular Formula | C₂₅H₂₈N₆O₂ [1] |

| CAS Number | 945755-56-6 [1] |

| Molecular Weight | 444.53 g/mol [1] [2] |

| Primary Target (IC₅₀) | JAK2 (2.2 - 2.3 nM) [3] [1] [2] |

| Selectivity | >50-fold selective for JAK2 over JAK1, JAK3, and TYK2 [3] [2] |

| Other Kinase Targets (IC₅₀) | PDGFRβ (125.4 nM), FLT3 (139.7 nM), JAK1 (134.3 nM), JAK3 (214.2 nM) [2] |

| In Vivo Half-life (Mouse) | ~1.94 hours [1] |

In vitro, this compound potently inhibits STAT3 and STAT5 phosphorylation in cells harboring either wild-type JAK2 or the JAK2V617F mutation, and it shows a desirable preclinical profile with low inhibition of key CYP enzymes and the hERG channel [1] [2]. In vivo, this compound is orally bioavailable and demonstrated efficacy in a HEL.92.1.7 xenograft model, inhibiting tumor growth and increasing apoptosis [2].

Mechanism of Action and Signaling Pathways

This compound binds to the active site of JAK2, competitively inhibiting its kinase activity [2]. This primary inhibition has been shown to affect multiple downstream signaling pathways in different cellular contexts. The diagram below illustrates the key mechanistic pathways impacted by this compound.

The core mechanism involves potent inhibition of JAK2, which disrupts JAK-STAT signaling. This underlies its investigation in myeloproliferative neoplasms driven by JAK2V617F. Furthermore, research indicates that this compound inhibits RANKL-induced osteoclast differentiation by suppressing the MAPK signaling pathway, suggesting its potential application in bone lytic diseases [4]. It has also been identified as an inhibitor of P-glycoprotein, which can sensitize certain multidrug-resistant cancer cells to antimitotic drugs [5].

Key Experimental Models and Protocols

In Vitro JAK/STAT Signaling Inhibition

This methodology is foundational for establishing the compound's core mechanism of action.

- Objective: To assess the inhibition of JAK2-mediated STAT phosphorylation [2].

- Key Reagents: this compound; cell lines (e.g., erythroid progenitor cells); erythropoietin (EPO) for JAK2 stimulation.

- Procedure:

- Serum-starve cells to minimize basal signaling activity.

- Pre-treat cells with varying concentrations of this compound.

- Stimulate the JAK2 pathway with EPO.

- Lyse cells and analyze lysates via Western Blot.

- Probe with antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5 to determine the IC₅₀ for pathway inhibition.

- Key Findings: this compound inhibited EPO-induced pSTAT5 with an IC₅₀ of 64 nM, demonstrating over 10-fold selectivity in erythroid cells compared to other systems [2].

In Vitro Osteoclast Differentiation Assay

This protocol details the investigation into this compound's application for bone disorders.

- Objective: To investigate the effect of this compound on RANKL-induced osteoclast formation and bone resorption [4].

- Key Reagents: this compound; primary bone marrow-derived macrophages or pre-osteoclast cell lines; RANKL; M-CSF.

- Procedure:

- Isolate and culture osteoclast precursor cells with M-CSF to promote survival and proliferation.

- Induce differentiation by adding RANKL, with or without this compound pre-treatment or co-treatment.

- Culture cells for several days, refreshing media and compounds as needed.

- Fix and stain cells for Tartrate-Resistant Acid Phosphatase to identify mature osteoclasts.

- Quantify osteoclast formation and perform pit resorption assays on hydroxyapatite-coated plates.

- Analyze expression of osteoclast-specific genes and proteins via qPCR and Western Blot.

- Key Findings: this compound impaired osteoclast formation, downregulated osteoclast-specific genes, and suppressed bone resorption by inhibiting the RANKL-induced activation of MAPK pathways [4].

In Vivo HEL Xenograft Model

This model evaluates the antitumor efficacy of this compound.

- Objective: To evaluate the efficacy of this compound in inhibiting tumor growth in a JAK2-driven model [1] [2].

- Key Reagents: Female nude mice; HEL.92.1.7 xenograft tumor cells.

- Procedure:

- Subcutaneously implant HEL.92.1.7 cells into mice to establish tumors.

- Once tumors reach a predetermined volume, randomize mice into treatment groups.

- Administer this compound orally at doses (e.g., 100, 200, 300 mg/kg) twice daily for 14 days. A control group receives vehicle only.

- Monitor tumor volumes and body weights regularly throughout the study.

- At the endpoint, harvest tumors for analysis.

- Key Findings: this compound treatment resulted in 60% and 70% inhibition of tumor growth at 200 and 300 mg/kg doses, respectively, and showed a significant increase in apoptosis [2].

Clinical Trial Data and Safety

This compound advanced to Phase I clinical trials for myelofibrosis, but its development was terminated due to significant neurotoxicity.

| Aspect | Details |

|---|---|

| Clinical Trial NCT Number | NCT00595829 [3] [2] |

| Phase | Phase 1 [3] [2] |

| Patient Population | Adults with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis [3] |

| Key Efficacy Findings | Reductions in splenomegaly; improvements in constitutional symptoms; IWG-defined responses in 10% of patients [3] [6] |

| Key Safety Findings | Dose-limiting neurotoxicity (central and peripheral neuropathy) observed across dose levels, leading to study termination. Myelosuppression was minimal [3] [7]. |

| Pharmacokinetics | Terminal half-life of ~21 hours in humans, with steady state reached by Day 8 [3] |

The neurotoxicity was reversible in most patients after therapy cessation, but its severity and prevalence halted further clinical development for oncology indications [3] [7].

Other Research Applications

Preclinical studies have identified other potential applications for this compound:

- Cancer Drug Resistance: this compound was found to inhibit P-glycoprotein, sensitizing multidrug-resistant KBV20C cancer cells to vincristine treatment by increasing G2 phase arrest and apoptosis [5].

- Metabolic Disease: A screening study identified this compound as a compound that upregulates mitochondrial uncoupling protein 1 in brown adipocytes, suggesting a potential investigative role in improving mitochondrial function and treating obesity-related diseases [8].

References

- 1. This compound | JAK2 Inhibitor [medchemexpress.com]

- 2. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Phase I evaluation of this compound, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel JAK inhibitor, suppressed osteoclasts ... [pubmed.ncbi.nlm.nih.gov]

- 5. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases ... [ar.iiarjournals.org]

- 6. A PHASE I STUDY OF this compound, A SELECTIVE JAK2 ... [mpnresearchfoundation.org]

- 7. Phase I evaluation of this compound, an oral, potent, and selective ... [sciencedirect.com]

- 8. Epigenetic drug (this compound) JAK2 inhibitor increases ... [sciencedirect.com]

Phase I Clinical Trial Summary of XL019 in Myelofibrosis

| Trial Aspect | Details |

|---|---|

| ClinicalTrials.gov ID | NCT00595829 [1] |

| Study Type | Phase I, multicenter, open-label, dose-escalation [1] |

| Patients (N) | 30 [2] |

| Patient Population | Primary MF, Post-PV MF, or Post-ET MF [1] |

| Primary Objective | Determine safety and tolerability [1] |

| Dosing Regimens | Initial: 100, 200, 300 mg (orally, days 1-21 of a 28-day cycle) [2] Later: 25 mg daily, 25 mg (Mon/Wed/Fri), 50 mg daily [2] [1] | | Most Notable Adverse Events | Neurotoxicity: Central and/or peripheral neuropathy, occurring in all initial patients and leading to study termination [2]. | | Resolution of Neurotoxicity | Peripheral Neuropathy: Resolved in 50% of patients [2]. Central Neurotoxicity: Resolved in all patients within months after therapy cessation [2]. | | Myelosuppression | Minimal [2] | | Pharmacokinetics | Terminal half-life: ~21 hours; Steady state reached by Day 8 [2] | | Efficacy (IWG-MRT Response) | 3 patients (10%) achieved an International Working Group defined response [2]. | | Spleen Response (in JAK2 V617F+ pts) | 12 of 12 evaluable patients experienced reduction in spleen size; 5 (42%) had a ≥50% decline from baseline [3]. |

XL019 Preclinical and Mechanistic Profile

The following table outlines the core characteristics of the this compound compound itself, which provides context for its clinical investigation.

| Property | Description |

|---|---|

| Molecular Target | Janus Kinase 2 (JAK2) [4] [5] |

| Primary Indication (in Trial) | Myelofibrosis (MF) [2] |

| Mechanism of Action | Potent, selective, and reversible ATP-competitive inhibitor of JAK2 tyrosine kinase [1] [3]. |

| Selectivity | >50-fold selective for JAK2 over JAK1, JAK3, and TYK2, and a panel of over 100 other kinases [1] [4]. |

| IC₅₀ (JAK2) | 2.2 - 2.3 nM [4] [5] |

| Cellular Effect | Inhibits phosphorylation of STAT3 and STAT5 in cells harboring either wild-type or mutant JAK2V617F [1] [4]. |

| Additional Finding | Functions as a P-glycoprotein (P-gp/ABCB1) inhibitor, which can sensitize certain multidrug-resistant cancer cells to antimitotic drugs like vincristine [6]. |

Signaling Pathway and Clinical Workflow

The diagram below illustrates the mechanistic role of JAK2 in myelofibrosis and the point of inhibition by this compound.

This compound inhibits constitutively active JAK2V617F mutant signaling, which drives dysregulated gene transcription in myelofibrosis.

The following flowchart outlines the design and outcomes of the Phase I clinical trial.

The Phase I trial of this compound was suspended and ultimately terminated due to dose-limiting neurotoxicity.

Key Insights for Researchers

The clinical development of this compound highlights a critical challenge in targeted therapy. While the compound achieved its design goal as a highly selective JAK2 inhibitor and showed promising biological activity (spleen reduction, symptom improvement), an unacceptable and unexpected safety signal (neurotoxicity) emerged that was not predicted by preclinical animal models [2] [1]. This case underscores the importance of robust translational research and comprehensive safety monitoring, especially for agents targeting pathways with broad physiological roles.

References

- 1. Phase I evaluation of this compound, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I evaluation of XL , an oral, potent, and selective JAK2 inhibitor 019 [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I study of XL , a selective JAK2 inhibitor, in... 019 [mpnresearchfoundation.org]

- 4. This compound | JAK2 Inhibitor [medchemexpress.com]

- 5. This compound - Potent Selective JAK2 Inhibitor [apexbt.com]

- 6. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases ... [ar.iiarjournals.org]

XL019 Exelixis development

Core Compound Profile

XL019 is a potent, selective, and orally available small-molecule inhibitor of the cytoplasmic tyrosine kinase JAK2 [1]. It was investigated as a therapeutic candidate for conditions driven by dysregulated JAK/STAT signaling.

| Property | Description |

|---|---|

| Molecular Target | Janus Kinase 2 (JAK2) [1] |

| Primary Mechanism | Inhibits JAK2 and the downstream JAK/STAT signaling pathway, which promotes cell growth and survival [1]. |

| Selectivity | Highly selective for JAK2 (IC50 = 2-3 nM) over JAK1, JAK3, and TYK2 [2] [3] [4]. |

| Developmental Status | Development discontinued after Phase I [3]. |

Preclinical and Clinical Development Journey

The following diagram and table summarize the key stages and findings from the research on this compound:

This compound development timeline from preclinical research to termination.

| Development Stage | Key Findings & Outcomes |

|---|---|

| Preclinical Research | Demonstrated potent, selective JAK2 inhibition (IC50 of 2 nM) and favorable pharmacodynamic properties. Showed activity against both wild-type and mutationally activated JAK2 (e.g., JAK2V617F) [1] [2]. |

| Phase I Clinical Trial (Early Results) | Initial data from a dose-escalation study in myelofibrosis patients showed promising biological activity, including reduced spleen size and relief of disease-related symptoms at low doses. No myelosuppression was observed initially [2] [5]. |

| Phase I Clinical Trial (Full Results) | The trial identified dose-limiting neurotoxicity (peripheral and central neuropathy) in patients across multiple dose levels, including lower ones. This toxicity led to the termination of the program. The neuropathy resolved in 50-100% of patients after treatment cessation [3] [4]. |

Emergence of a Novel Application

A recent (2025) preclinical study has identified a potential new therapeutic avenue for this compound, unrelated to its original JAK2 target in cancer [6].

- New Proposed Mechanism: In a screen of epigenetic drug libraries, this compound was found to significantly upregulate the expression of mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes (fat cells) [6].

- Functional Outcome: Treatment with this compound increased mitochondrial function, ATP production, and the mitochondrial DNA copy number in these cells. The study concluded that this compound could be a beneficial candidate for treating obesity and related metabolic diseases by enhancing energy expenditure [6].

- Research Status: This is a novel finding from a 2025 in vitro and in silico study. It repurposes this compound for metabolic disease, but this application is still in early research stages [6].

Key Takeaways for Researchers

- Clinical Development Hurdle: The case of this compound highlights that target selectivity alone does not guarantee clinical safety. The severe and dose-limiting neurotoxicity was not predicted by standard animal toxicology studies, underscoring the unpredictability of translating preclinical models to human patients [3] [4].

- Drug Repurposing Potential: This compound exemplifies how compounds shelved for one indication may find new life through mechanistic screens for different biological activities. The discovery of its effect on UCP1 and mitochondrial function opens a potential new path for leveraging this molecule [6].

References

- 1. Exelixis Files IND Application for this compound, a Novel Anticancer ... [ir.exelixis.com]

- 2. Exelixis, Inc. Presents Encouraging Phase 1 Data For ... [biospace.com]

- 3. Phase I evaluation of this compound, an oral, potent, and ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I evaluation of this compound, an oral, potent, and selective ... [sciencedirect.com]

- 5. EXELIXIS REPORTS DATA FROM ONGOING PHASE 1 ... [mpnresearchfoundation.org]

- 6. Epigenetic drug (this compound) JAK2 inhibitor increases ... [sciencedirect.com]

JAK2 in the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a fundamental membrane-to-nucleus signaling module crucial for cellular processes like proliferation, differentiation, and immune response [1] [2]. The core mechanism involves three key components: a cell surface receptor, Janus kinases (JAKs), and Signal Transducers and Activators of Transcription (STATs) [3].

- Ligand Binding and JAK Activation: The pathway initiates when extracellular cytokines or growth factors bind to their corresponding transmembrane receptors. This binding induces receptor dimerization and brings associated JAK proteins into close proximity, leading to their trans-phosphorylation and activation [1] [2].

- STAT Phosphorylation and Dimerization: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tail, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs. This phosphorylation causes the STATs to form homo- or heterodimers [1] [3].

- Nuclear Translocation and Gene Transcription: The STAT dimers translocate into the nucleus, where they bind to specific regulatory sequences in DNA to control the transcription of target genes [1] [2].

JAK2 is one of four JAK family members (JAK1, JAK2, JAK3, TYK2) and is particularly essential for signaling by hormones and cytokines involved in hematopoiesis, such as erythropoietin (EPO), thrombopoietin (TPO), and granulocyte colony-stimulating factor (G-CSF) [1] [4]. The table below summarizes key ligands and the primary STAT proteins they activate via JAK2.

Table 1: Selective JAK2-Dependent Signaling Events

| Ligand / Cytokine | Receptor Family | Primary JAK(s) Involved | Primary STAT(s) Activated |

|---|---|---|---|

| Erythropoietin (EPO) | Single-chain | JAK2 | Stat5 [1] [4] |

| Thrombopoietin (TPO) | Single-chain | JAK2, Tyk2 | Stat1, Stat3, Stat5 [4] |

| Growth Hormone (GH) | Single-chain | JAK2 | Stat3, Stat5 [4] |

| Prolactin | Single-chain | JAK2 | Stat5 [4] |

| IL-3 | βc family | JAK2 | Stat3, Stat5, Stat6 [1] [4] |

| GM-CSF | βc family | JAK2 | Stat3, Stat5 [4] |

| IFN-γ | Class II | Jak1, JAK2 | Stat1 [1] [4] |

| Leptin | Single-chain | JAK2 | Stat3, Stat5, Stat6 [4] |

The following diagram visualizes the core JAK/STAT signaling pathway, illustrating the sequence from ligand binding to gene regulation.

Core JAK/STAT pathway: from ligand binding to gene regulation.

XL019: A Selective JAK2 Inhibitor

This compound is a potent, ATP-competitive small molecule inhibitor specifically designed to target the JAK2 tyrosine kinase.

Mechanism of Action: this compound acts as a selective inhibitor of JAK2. It potently inhibits JAK2-mediated phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3 and STAT5. By blocking this signaling cascade, it disrupts the promotion of cell growth and survival, which is a common feature in JAK2-driven diseases like myeloproliferative neoplasms (MPNs) [5] [6].

Key Pharmacological Profile: In vitro kinase assays demonstrated the high selectivity of this compound. It has an IC₅₀ (half-maximal inhibitory concentration) of 2.3 nM for JAK2. This potency is notably greater than for other JAK family members, with IC₅₀ values of ≥134 nM for JAK1, JAK3, and TYK2, conferring at least a 50-fold selectivity for JAK2 over a panel of over 100 other kinases [5].

Table 2: this compound Preclinical and Clinical Summary

| Aspect | Details |

|---|---|

| Molecular Modality | Small Molecule [6] |

| Primary Target | Tyrosine-protein kinase JAK2 (wild-type and V617F mutant) [5] [6] |

| Key Selectivity | >50-fold selective for JAK2 over JAK1, JAK3, TYK2 [5] |

| Mechanistic Outcome | Inhibition of JAK2-mediated phosphorylation of STAT3 and STAT5 [5] |

| Clinical Status | Terminated (Phase I) [6] |

| Tested Indication | Primary Myelofibrosis (PMF), Post-PV MF, Post-ET MF [5] |

| Key Trial Findings | Limited efficacy; dose-limiting neurotoxicity observed [5] |

Experimental Insights and Clinical Translation

Evidence from Preclinical and Clinical Studies A Phase I clinical trial (NCT00595829) evaluated this compound in 30 patients with advanced myelofibrosis. While the inhibitor was designed to target the dysregulated JAK2 pathway (the JAK2V617F mutation was present in 73% of patients), the clinical outcomes were limited. The study found that this compound treatment led to minimal reduction in the JAK2V617F allelic burden and only modest clinical activity, such as transient spleen size reduction in a subset of patients [5].

The development of this compound was ultimately halted due to the emergence of dose-limiting neurological toxicities. These adverse events included symptoms like confusion, ataxia, and memory loss, which were unpredictable and occurred at various dose levels. This toxicity profile, which was not observed in preclinical animal models, presented a significant challenge for its further clinical development and highlighted a critical consideration for the design of future JAK2 inhibitors [5].

Considerations for JAK2 Inhibition Experiments The experience with this compound underscores several key points for researchers:

- Target Specificity vs. Clinical Outcome: High selectivity for JAK2 in enzymatic assays does not automatically guarantee clinical efficacy or safety, as evidenced by this compound's limited impact on the disease driver and its neurotoxic side effects [5].

- Toxicity Mechanisms: The neurotoxicity may be an on-target effect related to JAK2 inhibition in the nervous system or an off-target effect. This remains an important area of investigation for future JAK2-directed therapies [5].

- Therapeutic Window: Inhibiting wild-type JAK2, which is essential for normal hematopoiesis, often leads to dose-limiting myelosuppression, a common class effect of JAK inhibitors that narrows the therapeutic window [5].

References

- 1. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 2. The JAK-STAT Pathway: Impact on Human Disease and ... [pmc.ncbi.nlm.nih.gov]

- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity ... [pmc.ncbi.nlm.nih.gov]

- 4. Jak/Stat Utilization Table [cellsignal.com]

- 5. Phase I evaluation of this compound, an oral, potent, and selective ... [sciencedirect.com]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Drug Profile and Mechanism of Action

XL019 is a potent, selective, and reversible small-molecule inhibitor of the cytoplasmic tyrosine kinase JAK2 (Janus Associated Kinase 2) [1] [2]. It was developed by Exelixis and entered clinical investigation for the treatment of myeloproliferative neoplasms.

- Primary Mechanism: this compound selectively inhibits wild-type and mutated JAK2 (including the V617F mutant), disrupting the JAK-STAT signaling pathway [1] [3] [4]. This pathway is constitutively active in many myeloproliferative disorders and plays a key role in cell proliferation and survival.

- Selectivity: It demonstrates high selectivity for JAK2, with a 50-fold or greater specificity over other JAK family members (JAK1, JAK3, TYK2) and a panel of over 100 other kinases [3] [4].

The diagram below illustrates the core intended mechanism of action of this compound in the context of myeloproliferative disorders:

This compound inhibits JAK2 to block constitutive JAK-STAT signaling in myeloproliferative neoplasms.

Quantitative Biochemical and Pharmacological Data

The table below summarizes key quantitative data for this compound from biochemical and cellular assays:

| Parameter | Value | Unit | Assay Context / Notes |

|---|---|---|---|

| JAK2 (cell-free) | 2.2 - 2.3 | nM (IC₅₀) | Primary target [1] [4]. |

| JAK1 (cell-free) | 134.3 | nM (IC₅₀) | >50-fold selectivity vs. JAK2 [4]. |

| JAK3 (cell-free) | 214.2 | nM (IC₅₀) | >50-fold selectivity vs. JAK2 [4]. |

| TYK2 (cell-free) | ≥134 | nM (IC₅₀) | [3]. |

| PDGFRβ (cell-free) | 125.4 | nM (IC₅₀) | Off-target activity [4]. |

| FLT3 (cell-free) | 139.7 | nM (IC₅₀) | Off-target activity [4]. |

| pSTAT5 (cellular) | 64 | nM (IC₅₀) | EPO-stimulated erythroid cells [4]. |

| Terminal Half-Life | ~21 | hours | In human patients [3] [5]. |

| Time to Steady State | 8 | days | In human patients [3] [5]. |

Clinical Development and Toxicity Profile

This compound progressed to Phase I clinical trials for myelofibrosis (MF), including primary MF and post-polycythemia vera/essential thrombocythemia MF [3] [5] [6].

- Efficacy Signals: The trial observed some clinical activity, including reductions in splenomegaly, improvements in constitutional symptoms, and IWG-defined responses in 3 out of 30 patients (10%) [3] [5] [6]. Responses appeared more likely in patients with a JAK2V617F or MPLW515F mutation [6].

- Dose-Limiting Toxicity: The development of central and peripheral neurotoxicity was the major adverse event, occurring across all dose cohorts and leading to the termination of the clinical program [3] [5].

- Dosing Schedules Tested: The study evaluated various regimens, including 100-300 mg (21 days on/7 days off), 25-50 mg daily, and 25 mg three times per week [3]. Neurotoxicity was observed even at the lowest doses, though it was partially reversible upon discontinuation [3] [5].

Recent Preclinical Insights

While clinical development for oncology was halted, a 2023 preclinical study revealed a new potential application for this compound in bone metabolic diseases [7] [8].

- Experimental Finding: this compound effectively inhibited osteoclast differentiation and bone resorption induced by RANKL in vitro [7] [8].

- Proposed Mechanism: The study suggested this effect occurs through suppression of the MAPK signaling pathway (specifically by inhibiting the phosphorylation of ERK, JNK, and p38), rather than the canonical JAK-STAT pathway [7] [8]. This mechanism was further supported by molecular docking analysis [7].

- In Vivo Validation: The bone-protective effect was confirmed in a mouse model of titanium particle-induced calvarial osteolysis [7] [8].

The following diagram outlines this novel experimental pathway identified in recent research:

Recent research indicates this compound inhibits RANKL-induced osteoclastogenesis via MAPK pathway suppression [7] [8].

Conclusion and Development Status

This compound is a potent and selective JAK2 inhibitor whose clinical development for myelofibrosis was terminated due to unacceptable neurotoxicity [3] [5]. Although it demonstrated proof-of-concept for JAK2 inhibition with minimal myelosuppression, the neurological adverse effects prevented further development in oncology.

However, recent preclinical findings suggest that this compound could be repurposed as a useful research tool for studying osteoclast biology and potential treatments for bone loss disorders like osteoporosis [7] [8]. For researchers seeking a JAK inhibitor for clinical use in myeloproliferative diseases, other agents (like ruxolitinib) have successfully reached the market.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online XL 019 [go.drugbank.com]

- 2. Exelixis Files IND Application for this compound, a Novel Anticancer ... [ir.exelixis.com]

- 3. Phase I evaluation of this compound, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Phase I evaluation of XL , an oral, potent, and selective JAK2 inhibitor 019 [pubmed.ncbi.nlm.nih.gov]

- 6. A PHASE I STUDY OF this compound, A SELECTIVE JAK2 ... [mpnresearchfoundation.org]

- 7. This compound, a novel JAK inhibitor, suppressed osteoclasts ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel JAK inhibitor, suppressed osteoclasts ... [sciencedirect.com]

Core Clinical Trial Outcomes

| Aspect | Details & Findings |

|---|---|

| Trial Identifier | NCT00595829 [1] |

| Primary Objective | Determine safety and tolerability [2] |

| Dosing Schedule | Oral, once daily for 21 days in 28-day cycles (initial); later amended to continuous daily dosing [2] |

| Patient Population | 30 adults with primary myelofibrosis (PMF), post-polycythemia vera MF, or post-essential thrombocythemia MF [2] |

| Key Efficacy Finding | IWG-MRT defined responses observed in 3 out of 30 patients (10%) [2]. Early data showed spleen size reduction in 5 of 6 patients [3]. |

| Dose-Limiting Toxicity (DLT) | Neurotoxicity (central and peripheral), occurring at all dose levels tested, leading to study termination [2]. |

| Most Common AEs | Peripheral neuropathy, dizziness, and cognitive impairment [2]. |

| Pharmacokinetics | Terminal half-life of ~21 hours; steady state reached by Day 8 [2]. |

Detailed Experimental Protocol

The following outlines the key methodological components of the Phase I study.

Study Design & Dosing

- Design: Multicenter, open-label, dose-escalation study [2].

- Initial Dosing: Cohorts of 3 patients received 100 mg, 200 mg, or 300 mg orally once daily on days 1–21 of a 28-day cycle [2].

- Amended Dosing: After neurotoxicity emerged, the protocol was amended. New cohorts received:

- 25 mg continuously daily (n=8)

- 25 mg on a Monday/Wednesday/Friday schedule (n=8)

- 50 mg continuously daily (n=5) [2].

Patient Eligibility (Key Criteria)

- Inclusion: Patients with PMF, post-PV MF, or post-ET MF requiring therapy; adequate organ function; and adequate marrow reserve (ANC ≥1.0 × 10⁹/L, platelets ≥50 × 10⁹/L) [2].

- Exclusion (Post-Amendment): Patients with pre-existing peripheral neuropathy were excluded. All participants were monitored by specialist neurologists [2].

Assessment Endpoints

- Safety: Monitored via adverse events, clinical labs, ECGs, and targeted neurological assessments [2].

- Efficacy: Evaluated using the 2006 International Working Group for Myelofibrosis Research and Treatment (IWG-MRT) criteria, assessing spleen size and hematologic response [2].

- Pharmacokinetics/Pharmacodynamics: Plasma concentration of XL019 was analyzed, and inhibition of JAK-STAT signaling was assessed via phosphorylation of STAT proteins [2].

Mechanism of Action & Toxicity Pathway

The diagram below illustrates the proposed mechanism of this compound and the pathway leading to its dose-limiting toxicity.

> The therapeutic and adverse effect pathways of this compound, highlighting its intended JAK2 inhibition and the unforeseen neurotoxicity that halted development.

Key Interpretations & Conclusions

- Selectivity vs. Safety: this compound was a highly selective JAK2 inhibitor (IC₅₀ of 2.2 nM), but this selectivity did not translate to an acceptable clinical safety profile [2] [1].

- Unpredicted Toxicity: The severe neurotoxicity was not observed in preclinical animal studies (rats and dogs), where the major toxicity was dose-dependent myelosuppression. This highlights the challenges in translating preclinical safety data to humans [2].

- Clinical Development Halt: The unpredictable and dose-limiting neurological toxicity observed across all dose levels led to the termination of this compound's clinical development for myelofibrosis [2]. This outcome contrasts with the successful development of other JAK inhibitors like ruxolitinib, which inhibits both JAK1 and JAK2 [2].

References

XL019 selective JAK2 inhibitor

Preclinical and Clinical Data

The following table consolidates key findings from preclinical studies and clinical trials:

| Aspect | Findings |

|---|---|

| In Vitro Activity | Inhibits JAK2 and JAK2V617F mutant, blocking JAK-STAT signaling and inducing apoptosis. Also shows a desirable off-target profile (hERG and CYP inhibition) [1]. |

| In Vivo Efficacy | Orally bioavailable. Inhibits tumor growth in HEL.92.1.7 xenograft models and reduces phosphorylation of STAT1 and STAT3 [1]. |

| Clinical Trials (Phase I) | Studied in patients with myelofibrosis and polycythemia vera. Trial terminated due to dose-limiting neurological toxicities [2] [1]. |

| Novel Off-Target Effect | Functions as a P-glycoprotein (P-gp) inhibitor, sensitizing multidrug-resistant cancer cells to antimitotic drugs like vincristine [3] [4]. |

Key Experimental Protocols

The pivotal studies on XL019's mechanism of action utilized several standard cell biology techniques. Here are the detailed methodologies for the key experiments cited:

Rhodamine Uptake Assay (P-gp Inhibition): To assess P-gp inhibitory activity, cells are treated with this compound for 24 hours. They are then incubated with Rhodamine 123, a fluorescent P-gp substrate. The intracellular accumulation of Rhodamine, measured by flow cytometry, indicates the degree of P-gp inhibition—higher fluorescence means more successful blockade of the drug-efflux pump [4].

Cell Viability and Apoptosis Assay: Cellular viability is measured using colorimetric assays (e.g., EZ-CyTox). For apoptosis, researchers use Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry. This distinguishes live cells (Annexin V-/PI-) from early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+) [4].

Cell Cycle Analysis (FACS): Cells are treated and fixed in ethanol before being stained with a Propidium Iodide (PI) solution containing RNase A. The DNA content is then analyzed by flow cytometry. The distribution of cells in different cell cycle phases (G1, S, G2/M) is determined based on PI fluorescence intensity [4].

Protein Expression Analysis (Western Blot): After treatment, total cellular proteins are extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (e.g., against pSTAT3, p21, pH2AX, C-PARP). Bound antibodies are detected using chemiluminescence after incubation with enzyme-conjugated secondary antibodies [4].

Signaling Pathways and Mechanisms

This compound's primary and secondary mechanisms of action can be visualized in the following pathway diagrams.

This compound directly inhibits JAK2, blocking JAK-STAT signaling and related cell proliferation [1] [5].

This compound inhibits P-glycoprotein, preventing chemotherapeutic drug efflux and promoting apoptosis via DNA damage and cell cycle arrest [3] [4].

Research Implications and Future Directions

The investigation into this compound reveals critical insights for drug development:

- JAK Inhibitor Class Effect: The finding that this compound and other JAK2 inhibitors (like CEP-33779) can block P-gp suggests this may be a class effect, opening avenues to repurpose these agents for overcoming multidrug resistance in oncology [3] [4].

- Therapeutic Index Challenge: The neurological dose-limiting toxicities observed in clinical trials for myelofibrosis highlight a narrow therapeutic index, which ultimately halted its development for that indication [2].

References

- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. A Phase I, Open-Label, Multi-Center Study of the JAK2 ... [pmc.ncbi.nlm.nih.gov]

- 3. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases ... [pubmed.ncbi.nlm.nih.gov]

- 4. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases ... [ar.iiarjournals.org]

- 5. Therapeutic Potential of JAK2 Inhibitors for the Management ... [pmc.ncbi.nlm.nih.gov]

XL019 In Vitro Assay Protocols and Application Notes

XL019 is a potent and selective inhibitor of Janus kinase 2 (JAK2). The following section details the methodologies for key in vitro experiments used to characterize its mechanism of action and therapeutic potential, particularly in cancer and metabolic diseases [1] [2].

Summary of Key Quantitative Data for this compound

The table below summarizes core quantitative data from the search results, which is essential for experimental planning and data interpretation.

| Parameter | Value / Result | Experimental Context / Notes |

|---|---|---|

| JAK2 Inhibition (IC₅₀) | 2 - 2.3 nM [3] [4] | In kinase activity assays. Demonstrates high potency. |

| Selectivity (IC₅₀) | JAK1: 130-134 nM; JAK3: 250 nM; TYK2: 340 nM [3] [4] | 50 to 150-fold selectivity for JAK2 over other JAK kinases. |

| Cellular Viability (IC₅₀) | ~2.5 µM [2] | In KBV20C cells (a multidrug-resistant cancer cell line) after 48-hour treatment. |

| P-gp Inhibition | Required a 2x higher dose than CEP-33779 for similar effect [2] | Rhodamine 123 uptake assay in KBV20C cells. Suggests it functions as a P-gp inhibitor. |

| Mitochondrial Function | Significant increase in UCP1 expression, ATP production, and mtDNA copy number [1] | In brown adipocytes; indicates a potential application for treating obesity-related diseases. |

Detailed Experimental Protocols

Here are the detailed methodologies for the key assays referenced in the available literature.

Kinase Inhibition and Selectivity Profiling

This protocol is based on the characterization of this compound's core mechanism of action [3] [4].

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against JAK2 and other kinases, establishing its potency and selectivity.

- Materials:

- Recombinant JAK1, JAK2, JAK3, and TYK2 kinases.

- This compound (Selleckchem, Houston, TX, USA [2]).

- ATP-dependent luciferase-coupled chemiluminescence assay system.

- Substrate peptide and ATP.

- Methodology:

- Prepare a dilution series of this compound in DMSO.

- In a reaction plate, incubate each kinase with this compound and a substrate peptide in kinase buffer.

- Initiate the reaction by adding ATP.

- After an appropriate incubation period, add the luciferase detection reagent.

- Measure the luminescence signal, which is inversely proportional to kinase activity.

- Calculate the % inhibition relative to a DMSO control and determine the IC₅₀ values using non-linear regression analysis.

The experimental workflow for this profiling is outlined below:

Cell Viability and Apoptosis Assay

This protocol is adapted from Cheon et al. (2017) to assess the cytotoxic effects of this compound, particularly in combination with other chemotherapeutics [2].

- Objective: To evaluate the effect of this compound on cell viability and the induction of apoptosis in drug-resistant cancer cells.

- Materials:

- Cell lines: Drug-resistant KBV20C cells and their parental KB cells.

- Reagents: this compound, Vincristine (Enzo Life Sciences), EZ-CyTox cell viability assay kit (Daeillab), Annexin V-FITC/PI apoptosis detection kit (BD Bioscience), Propidium Iodide (PI), RNAse A.

- Equipment: Microplate reader, flow cytometer.

- Methodology for Cell Viability (EZ-CyTox):

- Seed cells in a 96-well plate and allow to adhere overnight.

- Treat cells with a range of this compound concentrations (e.g., 0-10 µM), alone or in combination with Vincristine, for 48 hours.

- Add EZ-CyTox solution to each well and incubate for 1-2 hours at 37°C.

- Measure the absorbance at 450 nm.

- Calculate cell viability as a percentage of the untreated control.

- Methodology for Apoptosis (Annexin V/PI Staining):

- Seed and treat cells in 60-mm dishes as described above for 24-48 hours.

- Dislodge cells with trypsin, collect, and wash with PBS.

- Resuspend cell pellet in Annexin V binding buffer.

- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

- Analyze stained cells by flow cytometry within 1 hour. Distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

P-glycoprotein (P-gp) Inhibition Assay

This protocol details the method used to identify this compound's off-target activity as a P-gp inhibitor, which contributes to its chemosensitizing effect [2].

- Objective: To determine if this compound inhibits the efflux activity of P-gp in multidrug-resistant cells.

- Materials:

- KBV20C cells (P-gp overexpressing).

- Rhodamine 123 fluorescent dye (Sigma-Aldrich).

- Verapamil (a known P-gp inhibitor, used as a positive control).

- This compound.

- Flow cytometer.

- Methodology (Rhodamine 123 Uptake):

- Seed KBV20C cells in 6-well plates and grow to ~70-80% confluence.

- Pre-treat cells with this compound, CEP-33779, or verapamil for 24 hours.

- Incubate cells with 2 µg/mL Rhodamine 123 for 1.5 hours at 37°C.

- Remove the medium and wash the cells thoroughly with PBS.

- Dislodge the cells and analyze the intracellular Rhodamine 123 fluorescence immediately using a flow cytometer.

- A increase in fluorescence in treated groups compared to the untreated control indicates inhibition of P-gp efflux activity.

The relationship between P-gp inhibition and its downstream effects is illustrated in the following pathway:

Mitochondrial Function Assay in Adipocytes

This protocol is based on a study exploring this compound's potential application in treating obesity-related diseases by enhancing mitochondrial function in brown fat [1].

- Objective: To assess the effect of this compound on mitochondrial uncoupling protein 1 (UCP1) expression and function in brown adipocytes.

- Materials:

- Brown adipocyte cell line.

- GFP-UCP1 reporter system.

- This compound.

- Assay kits for mitochondrial ATP production and mtDNA copy number quantification (e.g., qPCR).

- Methodology:

- UCP1 Expression: Differentiate brown pre-adipocytes. Treat with this compound and measure UCP1 promoter activity using the GFP reporter, or measure UCP1 protein levels via Western blot.

- ATP Production: Lyse this compound-treated adipocytes and use a bioluminescent ATP assay kit to quantify ATP levels, normalized to total protein.

- mtDNA Copy Number: Extract total DNA from treated cells. Quantify the ratio of mitochondrial DNA (e.g., Cytochrome B gene) to nuclear DNA (e.g., GAPDH gene) using quantitative real-time PCR (qRT-PCR).

Important Considerations for Researchers

- Neurotoxicity Concern: A major finding from clinical trials of this compound was dose-limiting central and peripheral neurotoxicity, which halted its development for myelofibrosis [4]. This is a critical safety consideration for any further research or repurposing of this compound.

- Key Mechanism: The primary and most well-characterized mechanism of this compound is the potent inhibition of JAK2 and the subsequent modulation of the JAK-STAT signaling pathway [3] [4] [5].

- Novel Applications: Recent research suggests potential new applications for this compound, separate from its original JAK2 target. These include reversing multidrug resistance in cancer via P-gp inhibition [2] and promoting energy expenditure in brown fat for obesity treatment [1].

References

- 1. Epigenetic drug (this compound) JAK2 inhibitor increases ... [sciencedirect.com]

- 2. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases ... [ar.iiarjournals.org]

- 3. Exelixis Presents Encouraging Phase 1 Data For this compound, A ... [ir.exelixis.com]

- 4. Phase I evaluation of this compound, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the JAK/STAT Pathway: A Combined Ligand [pmc.ncbi.nlm.nih.gov]

JAK2 inhibition assays with XL019

Introduction to XL019

This compound is an orally administered, potent, and selective inhibitor of Janus kinase 2 (JAK2). Preclinical data indicated over 50-fold selectivity for JAK2 versus a panel of more than 100 kinases, including JAK1, JAK3, and TYK2 [1] [2]. Its primary therapeutic target was myelofibrosis, driven by dysregulated JAK-STAT signaling, often due to the JAK2 V617F mutation [3].

Interestingly, a subsequent research study revealed that this compound, along with another JAK2 inhibitor (CEP-33779), could sensitize multidrug-resistant cancer cells to antimitotic drugs. This effect was found to be independent of the JAK-STAT pathway and was instead mediated through the direct inhibition of P-glycoprotein (P-gp), an ATP-binding cassette transporter often overexpressed in resistant cancers [4].

However, a phase I clinical trial in patients with myelofibrosis was terminated early because neurological toxicity was observed in all patients, including peripheral and central neurotoxicity. This adverse effect occurred even at lower doses, preventing further clinical development [1] [2].

Quantitative Profile of this compound

The table below summarizes the key quantitative data for this compound from biochemical, cellular, and clinical studies.

| Parameter | Value / Finding | Context / Model | Source |

|---|---|---|---|

| JAK2 Inhibition (IC₅₀) | 2.3 nM | In vitro kinase assay | [1] [2] |

| Selectivity for JAK2 | >50-fold vs. JAK1, JAK3, TYK2 | Panel of over 100 kinases | [1] [2] |

| P-gp Inhibition | Sensitized KBV20C cells | Cellular rhodamine uptake assay | [4] |

| Relative P-gp Potency | ~2x less potent than CEP-33779 | Sensitization of resistant cells | [4] |

| Clinical Half-life | ~21 hours | Phase I trial in myelofibrosis patients | [1] |

| Steady State | Reached by Day 8 | Phase I trial in myelofibrosis patients | [1] |

| Dose-Limiting Toxicity | Central & Peripheral Neurotoxicity | Phase I trial (doses from 25 mg to 300 mg) | [1] [2] |

Experimental Protocols

The following section details the methodologies used to evaluate the effects of this compound in preclinical research.

Cell Culture and Reagents

- Cell Lines: Use the human oral squamous carcinoma cell line KB and its multidrug-resistant subline KBV20C (which overexpresses P-gp) [4].

- Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C [4].

- Key Reagents:

- This compound, CEP-33779 (JAK2 inhibitors): Obtain from Selleckchem.

- Vincristine (antimitotic drug): Obtain from Enzo Life Sciences.

- Verapamil (established P-gp inhibitor): Obtain from Sigma-Aldrich.

- Rhodamine 123: A fluorescent P-gp substrate, from Sigma-Aldrich [4].

Protocol 1: P-gp Inhibition Rhodamine Uptake Assay

This flow cytometry-based assay measures the intracellular accumulation of a fluorescent P-gp substrate, indicating P-gp function inhibition [4].

- Seed cells in 6-well plates and allow them to adhere overnight.

- Treat cells with this compound, CEP-33779, verapamil, or a vehicle control (e.g., DMSO) for 24 hours.

- Incubate cells with 2 μg/mL Rhodamine 123 for 1.5 hours at 37°C.

- Wash cells thoroughly with cold phosphate-buffered saline (PBS) to remove extracellular dye.

- Analyze fluorescence using a flow cytometer (e.g., Guava EasyCyte Plus). Increased fluorescence in the treated group compared to the control indicates successful P-gp inhibition.

Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the early and late stages of apoptosis in drug-treated cells [4].

- Treat cells with this compound, vincristine, a combination, or controls for 24-48 hours in 60-mm dishes.

- Harvest cells by trypsinization, pellet by centrifugation, and wash with PBS.

- Resuspend cell pellet in 100 μL of binding buffer.

- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

- Add additional binding buffer (e.g., 400 μL) and analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in different cell cycle phases, which can be perturbed by drug treatments [4].

- Treat and harvest cells as described in Protocol 2.

- Fix cells thoroughly by suspending the pellet in 75% ethanol for at least 1 hour at 4°C.

- Wash cells with PBS to remove ethanol.

- Stain DNA by resuspending the cell pellet in a PI staining solution (containing 100 μg/mL RNase A and 50 μg/mL PI in PBS) for 30 minutes at 37°C in the dark.

- Analyze the relative DNA content of the stained cells using a flow cytometer. The DNA content histogram allows for quantification of the population in G1, S, and G2/M phases.

Protocol 4: Analysis of Apoptotic and Cell Cycle Proteins by Western Blot

This method detects changes in protein expression and phosphorylation relevant to apoptosis and cell cycle arrest [4].

- Extract total protein from treated cells using a commercial protein extraction solution (e.g., PRO-PREP). Incubate on ice for 30 minutes and clarify by centrifugation at 15,000 × g for 5 minutes at 4°C.

- Quantify protein concentration using a standard assay (e.g., Bio-Rad protein assay).

- Separate proteins by SDS-PAGE and transfer to a membrane (western blotting).

- Probe the membrane with specific primary antibodies against:

- Cleaved PARP (apoptosis marker)

- p21 (cell cycle regulator)

- pH2AX (DNA damage marker)

- pRb (cell cycle regulator)

- β-actin (loading control)

- Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.

JAK-STAT Signaling Pathway & this compound Mechanism

The diagram below illustrates the JAK-STAT signaling pathway and the points of inhibition by this compound.

Application Notes & Conclusions

- Interpreting the Dual Mechanism: When investigating this compound, especially in the context of drug-resistant cancers, consider its dual inhibitory action on both JAK2 and P-gp. A sensitization effect observed in resistant cells could be due to either mechanism, and control experiments using JAK-STAT pathway-specific assays are necessary to distinguish between them [4].

- Clinical Translation is Not Advised: The pronounced neurotoxicity observed in the phase I trial means that This compound itself is not a viable clinical candidate. However, it remains a valuable tool compound for preclinical research to understand JAK2 biology and the structure-activity relationship of JAK2 inhibitors, particularly those that also modulate P-gp [4] [1].

- Key Limitations: The primary limitation of using this compound is its off-target neurological effects, which were not predicted by animal models. This highlights the critical importance of thorough toxicological profiling for central nervous system effects when developing selective kinase inhibitors [1] [2].

References

- 1. Phase I evaluation of this compound, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I evaluation of this compound, an oral, potent, and selective ... [sciencedirect.com]

- 3. The JAK/STAT signaling pathway: from bench to clinic [nature.com]

- 4. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases ... [ar.iiarjournals.org]

XL019 Clinical Application Notes: Dosing Protocols, Safety Profile, and Experimental Methodologies

Introduction and Clinical Background

XL019 represents a selective JAK2 inhibitor that entered clinical development for the treatment of myelofibrosis (MF), a clonal proliferative disease of hematopoietic stem cells with limited treatment options. Myelofibrosis encompasses primary myelofibrosis (PMF) and secondary forms arising from polycythemia vera (post-PV MF) or essential thrombocythemia (post-ET MF). These conditions are characterized by excessive cytokine release, bone marrow fibrosis, cytopenias, and extramedullary hematopoiesis, with a reported median survival of approximately 4 years at the time of these studies. The JAK-STAT signaling pathway emerged as a promising therapeutic target following the discovery that approximately half of MF patients harbor the JAK2 V617F mutation, which leads to constitutive activation of this pathway. This compound was developed as a potent, highly selective, and reversible inhibitor of JAK2 with demonstrated activity against both wild-type and mutationally activated forms of JAK2, presenting a potential targeted therapeutic approach for this challenging disease [1] [2].

The preclinical profile of this compound showed excellent selectivity for JAK2 versus other JAK family members, with an IC50 of 2.3 nM for JAK2 compared to IC50 values of ≥134 nM for JAK1, JAK3, and TYK2. This selectivity profile suggested potential advantages in targeting the dysregulated JAK2 signaling in MF while minimizing interference with other JAK-dependent physiological processes. In preclinical animal models, the major observed toxicity was dose-dependent myelosuppression, with no neurological toxicity reported in these early studies. Based on these promising preclinical data, this compound advanced to phase I clinical trials to establish its safety profile, determine appropriate dosing schedules, and evaluate preliminary efficacy in patients with advanced myelofibrosis [2] [3].

Clinical Trial Dosing Schedules

Evolution of Dosing Regimens

The phase I clinical trial program for this compound employed a dose-escalation design to determine the safety, pharmacokinetics, and pharmacodynamics of this compound in adults with myelofibrosis. The initial protocol was based on animal toxicity studies which guided the selection of a starting dose of 100 mg daily administered on a schedule of 3 weeks on, 1 week off in 28-day cycles. Patients were treated in cohorts of three, with planned dose-escalation to 200 mg and 300 mg if no dose-limiting toxicities were observed. However, significant neurotoxicity emerged at doses ≥100 mg daily, prompting protocol amendments to explore lower doses and alternative scheduling in an attempt to mitigate these adverse effects while maintaining clinical activity [2] [3].

Following the observation of neurological toxicity, the study was suspended and subsequently amended to include lower dosing regimens with enhanced neurological monitoring. The amended protocol enrolled additional patients at significantly reduced doses: 25 mg administered continuously daily (n=8), 25 mg administered on a Monday/Wednesday/Friday (TIW) schedule (n=8), and 50 mg administered continuously daily (n=5). Despite these reductions, neurotoxicity continued to be observed, ultimately leading to termination of the clinical program. The pharmacokinetic profile revealed a terminal half-life of approximately 21 hours, with steady state concentrations reached by Day 8 of dosing, which informed the scheduling considerations throughout the trial [2] [4].

Comprehensive Dosing Schedule Table

Table 1: this compound Dosing Schedules Evaluated in Phase I Clinical Trials

| Dose Level | Schedule | Number of Patients | Cycle Length | Key Findings |

|---|---|---|---|---|

| 100 mg | 3 weeks on, 1 week off | 3 | 28 days | Reversible low-grade peripheral neuropathy in all patients |

| 200 mg | 3 weeks on, 1 week off | 3 | 28 days | Significant neurotoxicity observed |

| 300 mg | 3 weeks on, 1 week off | 3 | 28 days | Significant neurotoxicity observed |

| 25 mg | Continuous daily dosing | 8 | 28 days | Mild peripheral neuropathy in 1/16 patients; clinical activity maintained |

| 25 mg | Monday/Wednesday/Friday | 8 | 28 days | Minimal neurotoxicity; reduced but maintained efficacy |

| 50 mg | Continuous daily dosing | 5 | 28 days | Mild to moderate neuropathy in 2/5 patients |

The dosing schedule evolution demonstrated that lower doses and intermittent scheduling could partially mitigate but not eliminate the neurotoxicity signal associated with this compound. Interestingly, the 25 mg TIW schedule showed the most favorable safety profile while retaining some clinical activity, particularly in reduction of splenomegaly and constitutional symptoms. However, the persistence of neurological adverse events even at these reduced exposure levels ultimately led to the termination of the this compound clinical development program for myelofibrosis [2] [5].

Safety and Toxicity Profile

Neurological Toxicity

The most significant and unexpected safety finding from the this compound clinical trials was the dose-limiting neurotoxicity that emerged across multiple dose levels. In the initial cohorts receiving doses ≥100 mg (100 mg, 200 mg, and 300 mg) on a 3-weeks-on, 1-week-off schedule, reversible low-grade peripheral neuropathy was observed in 7 out of 9 patients (Grade 1 in 5 patients; Grade 2 in 2 patients). This neurotoxicity manifested as peripheral neuropathy, balance disorders, dizziness, confusional state, and paresthesia. The protocol was subsequently amended to exclude patients with pre-existing peripheral neuropathy and to implement enhanced neurological monitoring, including assessments by specialist neurologists [1] [2].

Despite these precautions, neurological toxicity continued to be observed at lower dose levels, though with reduced frequency and severity. At the 25 mg daily dose, mild peripheral neuropathy was observed in only 1 of 16 patients, while at the 50 mg daily dose, mild to moderate neuropathy developed in 2 of 5 patients. The neurotoxicity was generally reversible upon discontinuation of this compound, with peripheral neuropathy resolving in 50% of affected patients and central neurotoxicity resolving in all patients within months after therapy cessation. This toxicity profile represented a significant challenge for the clinical development of this compound, particularly since neurological adverse events had not been observed in preclinical animal toxicology studies, highlighting the limitations of animal models in predicting certain class-specific adverse effects in humans [2] [3] [4].

Other Adverse Events

In contrast to other JAK inhibitors in development, this compound demonstrated a favorable hematological toxicity profile. No treatment-related hematologic adverse events (including thrombocytopenia, anemia, or neutropenia) were observed at the 25 mg and 50 mg dose levels. This represented a potential advantage over other JAK inhibitors such as ruxolitinib, where myelosuppression has been dose-limiting. The non-hematologic adverse events observed with this compound were generally mild to moderate in severity and included disgeusia (altered sense of taste), fatigue, nausea, balance disorder, confusional state, paresthesia, and skin rash. The relatively favorable hematological profile suggested that this compound's high selectivity for JAK2 over other JAK family members might have contributed to reduced hematological toxicity compared to less selective JAK inhibitors [1] [5].

Efficacy Results

Clinical Activity Across Dose Levels

Despite the challenges with neurological toxicity, this compound demonstrated encouraging clinical activity in patients with myelofibrosis, particularly in those harboring JAK2 V617F or MPL W515L mutations. In the initial cohorts, this compound resulted in reductions in splenomegaly and leukocytosis, stabilization of hemoglobin counts, improvements in blast counts, and resolution or improvement in generalized constitutional symptoms. The median spleen size in 15 patients measured below the costal margin by palpation was 14 cm (range, 3-26 cm). Importantly, all 12 evaluable patients with an activating mutation (JAK2 V617F: 11 patients; MPLW515F: 1 patient) experienced reduction in spleen size, with 5 (42%) achieving a ≥50% decline from baseline. In contrast, the three patients with palpable splenomegaly at baseline who were JAK2 V617F mutation negative did not experience spleen size reduction, suggesting a potential correlation between mutation status and response [1] [6].

Constitutional symptoms improved significantly in patients with activating mutations. Ten of 11 patients with JAK2V617F activating mutations and baseline constitutional symptoms reported improvements in generalized constitutional symptoms including pruritus and fatigue. Additionally, reductions in leukocytosis were observed in 7 of 9 patients who presented with baseline leukocytosis of >15,000/mm³. Perhaps most notably, improvements in anemia were observed in 4 patients, and three of four patients with pre-leukemic transformation showed a reduction in the levels of circulating blasts after the first cycle of this compound, with duration on study of 2.5, 3+, and 7.5+ months. Two of these patients also showed normalization of blast counts in the bone marrow, suggesting potential disease-modifying activity in advanced disease states [5] [6].

Efficacy Results Summary

Table 2: Efficacy Outcomes of this compound in Myelofibrosis Patients

| Efficacy Parameter | Results in Mutation-Positive Patients | Results in Overall Population |

|---|---|---|

| Spleen Reduction | 12/12 (100%) patients with reduction; 5/12 (42%) with ≥50% reduction | 15/18 (83%) with some reduction |

| Constitutional Symptoms | 10/11 (91%) with improvement | 10/14 (71%) with improvement |

| Leukocytosis Reduction | 7/9 (78%) with reduction | 7/9 (78%) with reduction |

| Anemia Improvement | 4/6 (67%) with stabilization or improvement | 4/8 (50%) with stabilization or improvement |

| IWG Defined Responses | Not reported separately | 3/30 (10%) |

| Circulating Blast Reduction | 2/3 (67%) in pre-leukemic patients | 3/4 (75%) in pre-leukemic patients |

According to the International Working Group (IWG) response criteria for myelofibrosis, clinical responses were observed in three (10%) of the 30 patients treated in the phase I study. The clinical activity appeared to be more pronounced in patients with JAK2 V617F or MPL W515L mutations, suggesting that the therapeutic effect might be particularly dependent on the presence of these activating mutations. This mutation-dependent activity pattern differed from that observed with less selective JAK inhibitors like ruxolitinib, which demonstrates efficacy regardless of JAK2 mutation status. The efficacy findings, while limited by the early termination of the program, provided proof-of-concept for selective JAK2 inhibition in mutation-positive myelofibrosis patients [2] [4].

Experimental Protocols and Methodologies

Clinical Trial Monitoring Protocols

The phase I evaluation of this compound implemented comprehensive safety monitoring protocols, particularly after the emergence of unexpected neurological toxicity. Following protocol amendment, patients received targeted monitoring for neuropathy every month by treating physicians and additional assessments by neurologists every three months. Safety evaluations included standard clinical findings, recording of adverse events, concomitant medications, electrocardiogram (ECG), and laboratory tests. Specific neurological assessment protocols included detailed neurological examinations, assessment of peripheral sensory and motor function, and evaluation of cognitive function in cases where central neurotoxicity was suspected [2] [3].

Efficacy assessments were conducted using the International Working Group for Myelofibrosis Research and Treatment (IWG-MRT) response criteria. Spleen size was assessed by palpation at each visit, measuring the distance below the costal margin. Hematologic parameters were monitored regularly, with complete blood counts performed at baseline, weekly during the first cycle, and at each subsequent cycle. Bone marrow evaluations were performed at baseline and after every 6 cycles to assess fibrosis and blast counts. For response categorization according to IWG criteria, responses had to be maintained for at least 8 weeks to be considered sustained [2] [7].

Pharmacodynamic and Biomarker Assessments

Pharmacodynamic evaluations in the this compound clinical trials included quantitative PCR for peripheral blood JAK2 V617F allele burden and erythropoietin-independent colony formation. Plasma and fixed blood samples were collected to evaluate changes in protein biomarkers and JAK2 signaling pathways. For molecular response assessment, peripheral blood samples were collected monthly and analyzed using PCR assays specific for the wild-type and V617F alleles of JAK2. Additional biomarker analyses included assessment of changes in plasma cytokines using a multiplex Luminex-based format comparing baseline and on-treatment plasma samples (collected at Day 1, Day 22, and Day 29) [1] [2].

Pharmacokinetic sampling was performed extensively throughout the trial. The protocol included pre-dose samples and multiple post-dose timepoints (30 minutes, 1, 2, 4, and 8 hours post-dose) on Days 1 and 22 of Cycle 1, with additional sampling at designated times during subsequent cycles. Pharmacokinetic analysis employed non-compartmental analysis of plasma concentration-time profiles for each subject using WinNonlin version 5.2. The extensive pharmacokinetic sampling allowed for thorough characterization of the absorption, distribution, and elimination properties of this compound, which informed the understanding of exposure-toxicity and exposure-response relationships [2].

Signaling Pathways and Mechanism of Action

This compound functions as a potent and selective inhibitor of the JAK2 tyrosine kinase, which plays a pivotal role in the cellular response to cytokines and hematopoietic growth factors including erythropoietin and thrombopoietin. In myeloproliferative neoplasms with JAK2 mutations, particularly the V617F mutation in the pseudokinase domain, JAK2 exhibits constitutive activation leading to dysregulated JAK-STAT signaling. This results in continuous proliferation and survival signals independent of normal cytokine regulation. This compound binds to the ATP-binding site of JAK2, inhibiting its kinase activity and downstream phosphorylation of STAT transcription factors, particularly STAT3 and STAT5. The following diagram illustrates the JAK-STAT signaling pathway and this compound's mechanism of action:

Diagram 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action

The selectivity profile of this compound is noteworthy, with 50-fold or greater selectivity for JAK2 versus a panel of over 100 serine/threonine and tyrosine kinases, including other members of the JAK family. The IC50 of this compound for JAK2 was 2.3 nM, compared with IC50 values of ≥134 nM for JAK1, JAK3, and TYK2. This compound is non-selective for JAK2V617F versus wild-type JAK2, and potently inhibits STAT3 and STAT5 phosphorylation in cells harboring either JAK2V617F or wild-type JAK2. This mechanism underlies both the efficacy observed in mutation-positive patients and the potential for therapeutic effects in wild-type JAK2 patients through disruption of the inflammatory cascade that contributes to MF symptomatology [2] [3] [8].

Conclusion and Research Implications

The clinical development of this compound provided important insights into the therapeutic potential and limitations of selective JAK2 inhibition in myelofibrosis. While the compound demonstrated encouraging clinical activity, particularly in reducing splenomegaly and improving constitutional symptoms in patients with JAK2 mutations, the unexpected and dose-limiting neurotoxicity ultimately prevented further development. The dissociation between efficacy signals and the neurotoxicity observed with this compound highlights the challenges in targeted therapy development, where compound-specific off-target effects or on-target effects in unexpected tissues can limit therapeutic utility even when the primary mechanism shows promise [2] [3].

The experience with this compound contributed valuable knowledge to the field of JAK inhibitor development, informing subsequent efforts to develop safer JAK2 inhibitors. The clinical findings suggested that high selectivity for JAK2 alone may not be sufficient to ensure a favorable therapeutic index, and that factors beyond kinase selectivity, including tissue distribution, blood-brain barrier penetration, and effects on non-kinase targets, must be carefully considered in drug development. Interestingly, subsequent research has identified that this compound also functions as a P-glycoprotein inhibitor, which may contribute to its toxicity profile and also suggests potential applications in overcoming multidrug resistance in oncology, although this remains exploratory [9]. The this compound clinical program exemplifies the importance of comprehensive phase I trials with careful safety monitoring, even for targets with well-understood biology and compounds with favorable preclinical toxicity profiles.

References

- 1. A PHASE I STUDY OF this compound, A SELECTIVE JAK2 ... [mpnresearchfoundation.org]

- 2. Phase I evaluation of this compound, an oral, potent, and selective ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase I evaluation of this compound, an oral, potent, and selective ... [sciencedirect.com]

- 4. Phase I evaluation of this compound, an oral, potent, and ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exelixis Reports Phase 1 Data for this compound at ASH Annual ... [ir.exelixis.com]

- 6. A Phase I Study of this compound, a Selective JAK2 Inhibitor, in ... [sciencedirect.com]

- 7. A Phase I Dose-Escalation Study of The Safety, ... [dana-farber.org]

- 8. Exelixis Presents Encouraging Phase 1 Data For this compound, A ... [ir.exelixis.com]

- 9. P-gp Inhibition by this compound, a JAK2 Inhibitor, Increases ... [ar.iiarjournals.org]

Comprehensive Application Notes: XL019 Pharmacokinetics Study Methods and Experimental Protocols for Clinical Research

Drug Profile and Clinical Development Status

XL019 is a potent and selective oral inhibitor of Janus kinase 2 (JAK2) that was investigated as a potential therapeutic agent for myelofibrosis and other myeloproliferative neoplasms. This small molecule therapeutic exhibits 50-fold or greater selectivity for JAK2 compared to other members of the JAK family (JAK1, JAK3, and TYK2) and a panel of over 100 serine/threonine and tyrosine kinases [1] [2]. The compound demonstrates potent inhibitory activity with an IC₅₀ of 2.2-2.3 nM for JAK2, compared to IC₅₀ values of ≥134 nM for JAK1 and 214 nM for JAK3 [1] [3]. This compound effectively inhibits STAT3 and STAT5 phosphorylation in cells harboring either JAK2V617F or wild-type JAK2, making it potentially useful for patients regardless of JAK2 mutation status [1] [2].

Despite its promising target profile, the clinical development of this compound was terminated following a Phase I trial in patients with myelofibrosis due to concerning neurological toxicity [1]. The trial revealed that central and/or peripheral neurotoxicity developed in all treated patients across multiple dose levels, leading to study termination. While peripheral neuropathy resolved in approximately 50% of affected patients, central neurotoxicity resolved in all patients within months after therapy cessation [1] [4]. This toxicity profile was unexpected, as neurological toxicity had not been observed in prior rat and dog studies, where the major toxicity observed was dose-dependent myelosuppression [1] [2].

Pharmacokinetic Parameters and Properties

The pharmacokinetic profile of this compound was characterized during the Phase I clinical trial in patients with myelofibrosis. The drug exhibits favorable oral bioavailability and a prolonged terminal half-life that supports once-daily dosing.

Table 1: Key Pharmacokinetic Parameters of this compound in Human Subjects

| Parameter | Value | Notes |

|---|---|---|

| Terminal half-life | ~21 hours | Approximately |

| Time to steady state | Day 8 | With repeated dosing |

| Dosing schedule | Days 1-21 of 28-day cycle | Initial protocol |

| IC₅₀ JAK2 | 2.2-2.3 nM | In vitro |

| IC₅₀ JAK1 | ≥134 nM | In vitro |

| IC₅₀ JAK3 | 214.2 nM | In vitro |

| Selectivity ratio | >50-fold | JAK2 vs other JAK family members |

In preclinical models, the pharmacokinetic profile of this compound was further characterized. Administration of this compound at 10 mg/kg in mouse models resulted in a maximum concentration (Cmax) of 5.24 μM, with a shorter half-life of approximately 1.94 hours and a volume of distribution (Vd) of 5.319 L/kg [3]. This significant difference in half-life between species highlights the importance of human pharmacokinetic studies for clinical translation.

Clinical Study Design and Methodology

Trial Design and Patient Population